Stibamine Glucoside
Overview
Description
Stibamine glucoside is an aromatic compound that has been used in the treatment of diseases such as kala-azar. It is a derivative of antimony and has shown promise in cases where traditional antimony treatments have failed .
Preparation Methods
Stibamine glucoside can be synthesized through various methods. One common approach involves the reaction of stibanilic acid with urea solution, a method introduced by Brahmachari in 1922 . Industrial production methods often involve the use of specific enzymes to catalyze the synthesis of glycosyl compounds, which are then combined with antimony derivatives .
Chemical Reactions Analysis
Stibamine glucoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salts and diethylamine salts . The major products formed from these reactions are typically other antimony derivatives, which can be used in various therapeutic applications .
Scientific Research Applications
Stibamine glucoside has been extensively studied for its applications in the treatment of tropical diseases such as kala-azar. It has shown efficacy in cases resistant to traditional antimony treatments . Additionally, glycosyl compounds like this compound have applications in the biomedical and food industries due to their diverse pharmaceutical properties and biological activities .
Mechanism of Action
The mechanism of action of stibamine glucoside involves its interaction with cellular pathways to exert its therapeutic effects. It is believed to target specific molecular pathways involved in the disease process, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Stibamine glucoside is unique among antimony derivatives due to its glycosyl structure, which enhances its stability and efficacy. Similar compounds include other glycosyl-based antimony derivatives such as urea-stibamine and von Heyden 471 . These compounds share similar therapeutic properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOPZYANZEBA-PLJZAMQKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3NaO22Sb3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047845 | |
Record name | Stibamine glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1264.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-34-9 | |
Record name | Stibamine glucoside [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stibamine glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STIBAMINE GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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